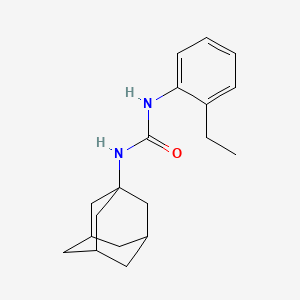

N-(1-ADAMANTYL)-N'-(2-ETHYLPHENYL)UREA

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-2-16-5-3-4-6-17(16)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMVZIFNYOGSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N’-(2-ETHYLPHENYL)UREA typically involves the reaction of 1-adamantylamine with 2-ethylphenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(1-ADAMANTYL)-N’-(2-ETHYLPHENYL)UREA may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N’-(2-ETHYLPHENYL)UREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Formation of reduced derivatives with amine or alkyl groups.

Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N’-(2-ETHYLPHENYL)UREA involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, enhancing the compound’s stability and binding affinity. The ethylphenyl group contributes to the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The urea moiety can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities among adamantyl-containing urea and related derivatives:

*Estimated based on adamantyl (135.21 g/mol) and 2-ethylphenyl (105.16 g/mol) + urea (60.06 g/mol).

Key Observations :

- Urea vs. This difference impacts biological target selectivity .

- Nitroso Urea: The nitroso group in introduces mutagenicity and thermal instability, unlike non-nitrosated ureas .

- Substituent Effects: The 2-ethylphenyl group in the target compound increases hydrophobicity compared to WX-293T’s polar 4-guanidinobenzyl group, likely altering solubility and membrane permeability .

Key Observations :

- Enzyme Inhibition: WX-293T’s 4-guanidinobenzyl group mimics arginine in substrate binding, enabling selective urokinase inhibition . The target compound’s ethylphenyl group may favor hydrophobic interactions in enzyme pockets.

- Toxicity: Nitroso ureas and synthetic cannabinoids (e.g., 5F-AKB48 ) exhibit significant toxicity, whereas non-nitrosated ureas like N-(1-Adamantyl)urea are classified as non-hazardous .

Key Observations :

- Adamantyl carboxamides (e.g., 5F-AKB48) are regulated due to psychoactive effects, whereas ureas without nitroso or fluorinated alkyl chains are generally safer .

Q & A

Q. What are the recommended synthetic routes for N-(1-ADAMANTYL)-N'-(2-ETHYLPHENYL)UREA, and how can purity be ensured post-synthesis?

A two-step approach is typically employed:

Adamantyl precursor preparation : React 1-adamantylamine with a carbamoyl chloride derivative under anhydrous conditions (e.g., THF, 0–5°C) to form the adamantyl-urea intermediate.

Coupling with 2-ethylphenyl : Use a nucleophilic aromatic substitution or Pd-catalyzed cross-coupling to introduce the 2-ethylphenyl group.

Purity validation :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., adamantyl CH signals at δ 1.6–2.1 ppm; urea NH at δ 5.8–6.2 ppm) and FT-IR (urea C=O stretch ~1640–1680 cm) .

Q. How should researchers address solubility challenges during in vitro assays?

The compound’s adamantyl group imparts high hydrophobicity. Optimize solubility by:

- Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1–0.5% Tween-80 or cyclodextrin derivatives .

- Salt formation : Explore acidic/basic counterions (e.g., HCl salt) to enhance aqueous solubility without altering bioactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC50_{50}50 values)?

Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability via LC-MS purity checks (>98%) .

- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to directly measure target binding affinity, bypassing cellular variability .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Design a focused library with systematic substitutions:

- Adamantyl modifications : Replace adamantyl with bicyclic or smaller alkyl groups to assess steric effects.

- Urea linker alternatives : Test thiourea or carbamate analogs to evaluate hydrogen-bonding requirements.

Evaluation : - Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses against targets like kinase domains .

- Pharmacokinetic profiling : Measure logP (octanol-water) and metabolic stability in microsomal assays to link structural changes to ADME properties .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout : Knock out putative targets (e.g., GPCRs or kinases) in cell models to confirm on-target effects .

- Proteomics : Use tandem mass tag (TMT)-based quantitative proteomics to identify differentially expressed proteins post-treatment .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting thermodynamic data (e.g., ΔrH° variations) in reaction studies?

- Control for solvent effects : Re-measure reaction enthalpies in standardized solvents (e.g., DMF or acetonitrile) using isothermal titration calorimetry (ITC) .

- Quantum mechanical calculations : Compare experimental ΔrH° with DFT-derived values (e.g., B3LYP/6-31G*) to identify outliers caused by side reactions .

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Nonlinear mixed-effects modeling (NLME) : Account for inter-experiment variability using tools like Monolix or NONMEM .

- Bootstrap resampling : Generate 95% confidence intervals for IC/EC values to assess reliability in small datasets .

Structural & Mechanistic Insights

Q. How does the adamantyl group influence binding kinetics?

- Crystal structure analysis : As seen in analogous adamantyl-acetamide complexes, the adamantyl moiety engages in hydrophobic interactions and rigidifies the ligand backbone, slowing dissociation rates (k) .

- MD simulations : Run 100-ns simulations (AMBER force field) to quantify adamantyl-induced stabilization of protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.